1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone
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Overview
Description
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is an organic compound with the molecular formula C15H17NO. It is a derivative of pyridine, featuring a benzyl group and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone typically involves the reaction of 1-benzyl-5-methyl-4H-pyridin-3-amine with acetyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amine group is replaced by an ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4H-pyridin-3-yl)ethanone: Lacks the methyl group, leading to different chemical properties.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)propanone: Has a propanone group instead of an ethanone group, affecting its reactivity.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)methanol: Contains an alcohol group instead of an ethanone group.
Uniqueness
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, methyl group, and ethanone group makes it a versatile compound for various applications .
Properties
CAS No. |
64497-95-6 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H17NO/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14/h3-7,9,11H,8,10H2,1-2H3 |
InChI Key |
HSFUOCFDKDABGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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